molecular formula C14H15BrN2O3 B3006217 2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE CAS No. 1421526-43-3

2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

Cat. No.: B3006217
CAS No.: 1421526-43-3
M. Wt: 339.189
InChI Key: NPXGSBZUFLSRFH-UHFFFAOYSA-N
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Description

This benzamide derivative features a bromo-substituted methoxybenzene core linked via an amide bond to an ethyl group bearing a 3-methylisoxazole heterocycle. The bromine atom at the 2-position introduces steric bulk and electron-withdrawing effects, while the 5-methoxy group donates electrons, modulating the aromatic ring’s electronic profile. Although direct biological data for this compound is unavailable, its structural features align with compounds targeting enzymes or receptors in medicinal chemistry (e.g., kinase inhibitors) .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-9-7-11(20-17-9)5-6-16-14(18)12-8-10(19-2)3-4-13(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXGSBZUFLSRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the bromination of 5-methoxybenzaldehyde to obtain 2-bromo-5-methoxybenzaldehyde . This intermediate is then subjected to a series of reactions, including the formation of the oxazole ring and subsequent amidation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group and the oxazole ring can participate in oxidation and reduction reactions.

    Amidation and Esterification: The amide group can be modified through amidation or esterification reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield a corresponding amine derivative, while oxidation of the methoxy group could produce a carboxylic acid derivative.

Scientific Research Applications

2-Bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Key compounds from include:

Compound ID Core Structure Substituents/Functional Groups Heterocycle Potential Applications
Target Benzamide 2-Bromo, 5-methoxy, N-[2-(3-methylisoxazolyl)ethyl] 1,2-Oxazole (isoxazole) Not specified (inference: kinase inhibition, antiviral)
20 3-Pyridinecarboxamide 2-[(5-Methylisoxazol-3-yl)methyl]thio, 2-nitroaniline 1,2-Oxazole Cancer, viral infections
45 Benzamide 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio, 3,5-dichloropyridinyl 1,2,4-Oxadiazole Thrombotic events, platelet aggregation
55 Benzamide 2-[(2-Thienylmethyl)thio], 2-benzothiazolylamino Thiophene, benzothiazole Cancer, viral infections

Key Observations:

  • Heterocycle Diversity: The target’s isoxazole (O/N) contrasts with oxadiazole (O/N/O in compound 45) and thiophene (S in compound 55).
  • Substituent Effects : The bromo-methoxy combination in the target may improve metabolic stability compared to nitro groups (compound 20), which are prone to reduction. Thioether linkages (compounds 20, 45, 55) could enhance solubility but introduce susceptibility to oxidation .
  • Biological Implications : The absence of thioethers or nitro groups in the target suggests a focus on stability over high reactivity, aligning with prolonged therapeutic action.

Comparison with N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

This simpler benzamide derivative lacks heterocycles but includes a hydroxy-dimethyl ethyl group. Key differences:

Property Target Compound N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Hydrogen Bonding Limited (isoxazole N/O, methoxy O) Strong (hydroxyl group)
Lipophilicity (logP) Higher (bromo, isoxazole) Lower (hydroxyl, methyl)
Synthetic Complexity Moderate (heterocycle coupling) Low (direct amidation)
Directing Groups Isoxazole as N,O-bidentate (inference) N,O-bidentate confirmed for C–H functionalization

The target’s bromine and heterocycle likely enhance binding affinity to hydrophobic enzyme pockets, whereas the hydroxyl group in ’s compound facilitates metal-catalyzed reactions .

Research Findings and Inferences

Physicochemical Properties

  • Solubility : The target’s bromine and methoxy groups may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., ). Isoxazole’s moderate polarity could mitigate this slightly .
  • logP : Estimated ~3.5–4.0 (bromo and isoxazole increase lipophilicity vs. ’s logP ~2.0).

Biological Activity

2-Bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide is a complex organic compound belonging to the class of benzamides. Its structure features a bromine atom, a methoxy group, and an oxazole moiety, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
  • Molecular Formula : C14H15BrN2O3
  • Molecular Weight : 331.19 g/mol
  • CAS Number : 1421526-43-3

Biological Activity

The biological activity of 2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide has been assessed in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Properties

Recent studies have indicated that compounds containing oxazole and benzamide functionalities exhibit significant anticancer activities. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In vitro assays demonstrated IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation.
Cell LineIC50 (µM)Reference
MCF-70.65
MEL-82.41
U937 (monocytic)<10

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved caspase-3 and p53 expression .
  • Receptor Interaction : Molecular docking studies suggest that the compound may interact with specific receptors or enzymes involved in cancer progression, similar to known anticancer agents like Tamoxifen.

Case Studies and Research Findings

Several research articles have documented the biological activities associated with benzamide derivatives, including 2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide.

  • Study on Oxazole Derivatives : A study published in MDPI highlighted that oxazole derivatives exhibit a range of biological activities including anticancer and antiparasitic effects. The study found that modifications to the oxazole ring can enhance cytotoxicity against various cancer cell lines .
  • Inhibition Studies : Another investigation focused on benzamide derivatives demonstrated their ability to inhibit key enzymes involved in cancer metabolism. The study reported that certain benzamide compounds showed selective inhibition against RET kinase activity, which is crucial for tumor growth .

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